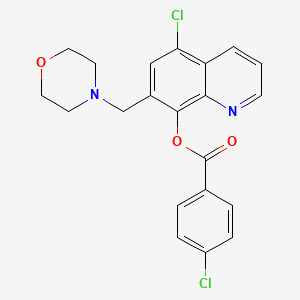

![molecular formula C6H10ClNO B2637154 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride CAS No. 2248274-75-9](/img/structure/B2637154.png)

5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

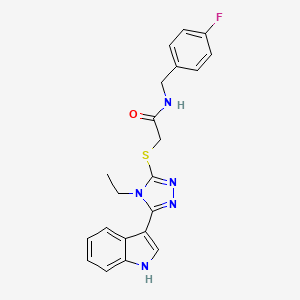

5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride is a chemical compound . It’s involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride involves the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular formula of 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride is C6H10CLNO2 . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Applications

Construction of Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes, including derivatives of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, have been synthesized to serve as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles have been designed to offer robust and step-economic routes for synthesis, with enantioselective approaches reported, highlighting their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Angiogenesis Inhibition

A study highlighted the synthesis of azaspirene from the fungus Neosartorya sp., which contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, similar in structure to 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. Azaspirene has been identified as a novel angiogenesis inhibitor, demonstrating the therapeutic potential of spirocyclic compounds in inhibiting endothelial migration induced by vascular endothelial growth factor (Asami et al., 2002).

Organic Chemistry and Synthesis

Cycloaddition Reactions

Research into the [3+2] cycloaddition of methylenelactams with nitrones has led to the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the versatility of spirocyclic compounds in organic synthesis. These reactions provide insight into the stereospecific synthesis of spirocyclic derivatives, showcasing the envelope conformations of the isoxazolidine rings and their implications for further chemical modifications (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, demonstrates the application of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride derivatives in generating functionalized pyrrolidines, piperidines, and azepines. These compounds are significant for chemistry-driven drug discovery, indicating the role of spirocyclic compounds in the creation of novel therapeutic agents (Wipf, Stephenson, & Walczak, 2004).

Safety And Hazards

The safety information for 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride indicates that it’s harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

A literature search revealed that the application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance . Further study of the mechanism of the antiviral action of these compounds, and the synthesis of their analogues, is likely to identify new agents against resistant viral strains .

Propiedades

IUPAC Name |

5-oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h1-2,7H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFMEOGVWVFSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2(O1)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2637092.png)